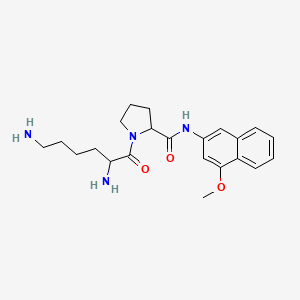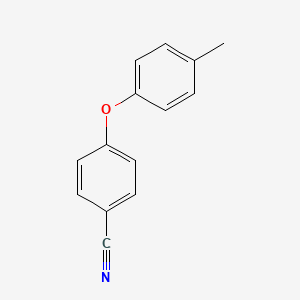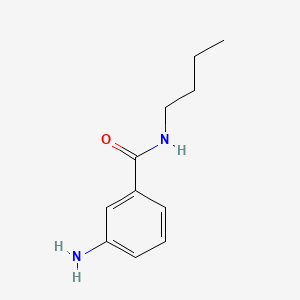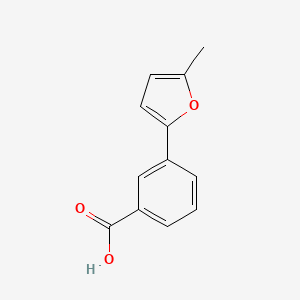
Perfluoro(1,3-dipropoxycyclohexane)
Overview
Description
Perfluoro(1,3-dipropoxycyclohexane) is a fluorinated compound with the chemical formula C12F24O2 . It contains a total of 38 atoms; 12 Carbon atoms, 2 Oxygen atoms, and 24 Fluorine atoms . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular formula of Perfluoro(1,3-dipropoxycyclohexane) is C12F24O2 . The molecular weight is 632.09 g/mol .
Scientific Research Applications
Synthesis of Fluorinated Heterocycles
Perfluoro(1,2-epoxycyclohexane) has been utilized in the synthesis of fluorinated heterocycles, such as benzimidazole, 1,3-benzothiazole, and phenazine derivatives. These compounds are produced through the reaction of Perfluoro(1,2-epoxycyclohexane) with bifunctional nucleophiles, demonstrating its utility in creating complex fluorinated structures (Filyakova et al., 2014).
Solvent Interactions in Fluorous Reaction Systems
Research has shown that mixtures of chloroform and perfluoro(methylcyclohexane), which can be related to the perfluoro(1,3-dipropoxycyclohexane) structure, serve as solvents for fluorous biphase reactions. These mixtures exhibit unique phase behavior that is temperature-dependent, offering insights into selective solvent interactions within fluorous systems (Gerig, 2005).
Photochemical Isomerization
Perfluoro(1,2-dialkylcyclopentenes), obtained through co-oligomerization processes involving perfluoroalkenes and perfluorocyclopentene, undergo photochemical isomerization to produce isomeric perfluoro(1-alkenyl-1-alkylcyclopropanes). This showcases the chemical versatility and reactivity of perfluorinated compounds under specific conditions (Drayton et al., 1976).
Interaction with Biological Interfaces
Studies on perfluoro compounds, including those similar to perfluoro(1,3-dipropoxycyclohexane), have elucidated their interactions at biological lipid monolayer/water interfaces. For instance, perfluoroheptanoic acid has been shown to disrupt the well-ordered conformation of certain lipid monolayers, highlighting the potential biological and environmental impacts of perfluorinated compounds (Ghosh et al., 2022).
Safety and Hazards
Safety data for Perfluoro(1,3-dipropoxycyclohexane) indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
Biochemical Analysis
Biochemical Properties
Perfluoro(1,3-dipropoxycyclohexane) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or altering their activity. For instance, it may bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, perfluoro(1,3-dipropoxycyclohexane) can interact with proteins, affecting their structure and function, which can lead to changes in cellular processes .
Cellular Effects
Perfluoro(1,3-dipropoxycyclohexane) has been shown to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in metabolic pathways, resulting in altered metabolic flux and metabolite levels. Additionally, perfluoro(1,3-dipropoxycyclohexane) can impact cell signaling pathways, potentially leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of perfluoro(1,3-dipropoxycyclohexane) involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their activity, which can lead to changes in metabolic pathways. Additionally, perfluoro(1,3-dipropoxycyclohexane) can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism, highlighting the importance of understanding the molecular mechanisms underlying its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluoro(1,3-dipropoxycyclohexane) can change over time. This compound is known for its stability, but it can undergo degradation under certain conditions. Long-term exposure to perfluoro(1,3-dipropoxycyclohexane) can lead to cumulative effects on cellular function, including changes in gene expression and metabolic pathways. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cells, making it essential to monitor these factors in research settings .
Dosage Effects in Animal Models
The effects of perfluoro(1,3-dipropoxycyclohexane) vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways. Toxic or adverse effects may be observed at high doses, including alterations in liver and kidney function, immune response, and overall health. Understanding the dosage effects of perfluoro(1,3-dipropoxycyclohexane) is crucial for determining its safety and efficacy in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of perfluoro(1,3-dipropoxycyclohexane) within cells and tissues are critical for understanding its effects on cellular function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. For instance, perfluoro(1,3-dipropoxycyclohexane) may be transported into cells via specific transporters, where it can accumulate in organelles such as the mitochondria or endoplasmic reticulum. These interactions can affect the compound’s activity and function, highlighting the importance of studying its transport and distribution .
Properties
IUPAC Name |
1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F24O2/c13-1(14)2(15,16)7(25,37-11(33,34)5(21,22)9(27,28)29)4(19,20)8(26,3(1,17)18)38-12(35,36)6(23,24)10(30,31)32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANARGVKRHRBDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379811 | |
| Record name | Perfluoro(1,3-dipropoxycyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400626-83-7 | |
| Record name | 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400626-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro(1,3-dipropoxycyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)








![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)
